(Cyclohexylidenemethyl)boronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds, particularly boronic acids and their derivatives, are fundamental building blocks in modern organic chemistry. youtube.comgoogle.comresearchgate.netorgsyn.orglibretexts.orgjustia.com Their importance stems from their remarkable stability, low toxicity, and broad functional group tolerance, making them highly attractive reagents in complex molecule synthesis. youtube.comresearchgate.netjustia.com The development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has propelled organoboron compounds to the forefront of carbon-carbon bond-forming methodologies. youtube.comgoogle.comjustia.com This powerful reaction has found widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comjustia.com The ability to construct intricate molecular architectures with high efficiency and selectivity underscores the pivotal role of organoboron chemistry in both academic research and industrial applications. researchgate.netlibretexts.org
Foundational Principles of Boronic Acid Reactivity in Synthetic Pathways
The reactivity of boronic acids is centered around the electron-deficient nature of the boron atom. orgsyn.orgnih.gov Structurally, boronic acids feature a trivalent boron atom bonded to a carbon atom and two hydroxyl groups, existing in a trigonal planar geometry with a vacant p-orbital. nih.gov This Lewis acidic character allows for facile interaction with nucleophiles, a key step in their activation for cross-coupling reactions.
In the context of the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of an organic halide to a palladium(0) catalyst. The boronic acid, upon activation with a base, forms a boronate species which then undergoes transmetalation with the palladium(II) complex. This crucial step involves the transfer of the organic group from boron to palladium. The final step is reductive elimination from the palladium center, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. The choice of base, solvent, and ligands can significantly influence the efficiency and outcome of the reaction. libretexts.orgnih.gov Boronic acids are generally more reactive in these couplings compared to their corresponding boronic esters. nih.gov
Properties
CAS No. |
57404-78-1 |
|---|---|
Molecular Formula |
C7H13BO2 |
Molecular Weight |
139.99 g/mol |
IUPAC Name |
cyclohexylidenemethylboronic acid |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-7-4-2-1-3-5-7/h6,9-10H,1-5H2 |
InChI Key |
ZODUKHPGIZDKBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C1CCCCC1)(O)O |
Origin of Product |
United States |
Chemical Profile of Cyclohexylidenemethyl Boronic Acid
(Cyclohexylidenemethyl)boronic acid is an alkenyl boronic acid characterized by a cyclohexylidene moiety attached to the boronic acid group via a methylene (B1212753) bridge.
| Property | Value |
| Chemical Formula | C₇H₁₃BO₂ |
| Molecular Weight | 139.99 g/mol |
| CAS Number | 57404-78-1 |
| Appearance | Solid (typical for boronic acids) |
Mechanistic Elucidation and Synthetic Utility of Cyclohexylidenemethyl Boronic Acid in Cross Coupling and Conjugate Addition Reactions
Palladium-Catalyzed Cross-Coupling Reactions Involving Alkenyl Boronic Acids
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, and alkenyl boronic acids like (cyclohexylidenemethyl)boronic acid are key participants. These reactions facilitate the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Catalytic Cycle and Mechanistic Intermediates.libretexts.orgyonedalabs.comwikipedia.org
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, uniting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com The reaction begins with the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) complex. libretexts.orgchemrxiv.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. wikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. chemrxiv.org
The oxidative addition step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the coupling partner, generating an organopalladium(II) halide intermediate. libretexts.orgdiva-portal.org This process is often the rate-determining step of the catalytic cycle. For alkenyl boronic acids such as this compound, the subsequent transmetalation step is crucial. This step involves the transfer of the cyclohexylidenemethyl group from the boron atom to the Pd(II) center. wikipedia.org The generally accepted mechanism for transmetalation involves the formation of a boronate species, generated by the reaction of the boronic acid with a base. This activated boronate then reacts with the Pd(II) complex. organic-chemistry.org The stereochemistry of the double bond in the alkenyl boronic acid is typically retained throughout the coupling process. libretexts.org
The choice of base and ligand is critical for the success of the Suzuki-Miyaura coupling. The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. organic-chemistry.org Common bases include carbonates, phosphates, and hydroxides. The base also reacts with the palladium(II) halide complex, which can influence the rate of transmetalation. wikipedia.org
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity. nih.gov The steric and electronic properties of the ligand influence both the oxidative addition and reductive elimination steps. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate both of these key steps, leading to more efficient catalysis, even for challenging substrates. nih.gov The selection of the appropriate ligand is often crucial for achieving high yields and selectivity, especially in complex syntheses involving sterically hindered or electronically demanding coupling partners. nih.govnih.gov
Table 1: Effect of Ligands on Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Substrate Scope | Key Advantages |
|---|---|---|---|
| P(t-Bu)3 | Pd2(dba)3/P(t-Bu)3 | Aryl and vinyl halides, including chlorides | Effective for a wide range of substrates at room temperature. organic-chemistry.org |
| PCy3 | Pd(OAc)2/PCy3 | Aryl and vinyl triflates | Suitable for diverse triflate substrates. organic-chemistry.org |
| XPhos | Pd2(dba)3/XPhos | Thiophene and pyridylboronic acids with heteroaryl chlorides | High efficiency with low catalyst loadings, even for challenging heteroaryl couplings. nih.gov |
| SEGPHOS-type | Rhodium-based | Racemic fused bicyclic allylic chlorides | Excellent enantioselectivity and yields in asymmetric couplings. nih.gov |
Copper-Catalyzed Carbon-Heteroatom Bond Formations (e.g., Chan-Lam Coupling).rsc.orgthieme-connect.com
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, offers a powerful method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. wikipedia.orgalfa-chemistry.com This reaction typically involves the coupling of a boronic acid with an amine or alcohol, catalyzed by a copper complex, and often uses air as the oxidant. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can be performed under mild conditions, often at room temperature and open to the air, making it a practical alternative to palladium-catalyzed methods. wikipedia.orgalfa-chemistry.com
For this compound, this reaction would allow for the formation of N-(cyclohexylidenemethyl) or O-(cyclohexylidenemethyl) substituted compounds. The mechanism is thought to involve the formation of a copper(II)-boron intermediate, followed by coordination of the heteroatom nucleophile. A subsequent reductive elimination from a copper(III) species is proposed to form the final product and regenerate the active copper catalyst. wikipedia.org The scope of the reaction is broad, tolerating a wide variety of functional groups on both the boronic acid and the nucleophile. rsc.orgthieme-connect.com
Other Transition Metal-Catalyzed Coupling Reactions with Alkenyl Boronic Acids.diva-portal.orgthieme-connect.com
While palladium and copper are the most common catalysts for coupling reactions with alkenyl boronic acids, other transition metals such as nickel and iron have also been employed. Nickel catalysts can sometimes offer complementary reactivity to palladium and may be more cost-effective. Iron-catalyzed cross-coupling reactions are an area of growing interest due to iron's low cost and low toxicity. These alternative metal catalysts can provide different selectivity and reactivity profiles, expanding the toolbox for organic synthesis. For instance, nickel catalysis has been shown to be effective in certain cross-coupling reactions where palladium catalysts may be less efficient.
Rhodium-Catalyzed Conjugate Additions of Alkenyl Boronic Acids.acs.orgrsc.org
Rhodium-catalyzed conjugate addition, or 1,4-addition, of alkenyl boronic acids to α,β-unsaturated carbonyl compounds is a highly effective method for forming carbon-carbon bonds. acs.orgnih.gov This reaction allows for the stereoselective introduction of the alkenyl group at the β-position of the carbonyl compound. acs.org
The catalytic cycle is generally believed to begin with the transmetalation of the alkenyl group from the boronic acid to a rhodium(I) complex, forming an alkenylrhodium(I) species. acs.orgnih.gov This intermediate then undergoes insertion of the α,β-unsaturated carbonyl compound into the rhodium-carbon bond, generating a rhodium enolate. acs.org Subsequent hydrolysis or protonolysis of the rhodium enolate releases the β-alkenylated carbonyl product and regenerates a hydroxorhodium(I) complex, which can then re-enter the catalytic cycle upon reaction with another molecule of the boronic acid. acs.orgnih.gov The use of chiral ligands can render this transformation enantioselective, providing access to valuable chiral building blocks. rsc.orgnih.gov The reaction conditions are often mild, and the process exhibits high functional group tolerance. acs.orgnih.gov
Table 2: Examples of Rhodium-Catalyzed Asymmetric 1,4-Additions
| α,β-Unsaturated Substrate | Boronic Acid | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-Cyclohexenone | Phenylboronic acid | BINAP | 3-Phenylcyclohexanone | 97% | acs.org |
| 2-Cyclopentenone | Phenylboronic acid | PQS-BINAP | 3-Phenylcyclopentanone | >99% | nih.gov |
| 2-Cycloheptenone | Phenylboronic acid | PQS-BINAP | 3-Phenylcycloheptanone | 95% | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
| Copper |
| Rhodium |
| Nickel |
| Iron |
| P(t-Bu)3 (Tri-tert-butylphosphine) |
| PCy3 (Tricyclohexylphosphine) |
| XPhos |
| SEGPHOS |
| BINAP |
| PQS-BINAP |
| 2-Cyclohexenone |
| Phenylboronic acid |
| 3-Phenylcyclohexanone |
| 2-Cyclopentenone |
| 3-Phenylcyclopentanone |
| 2-Cycloheptenone |
| 3-Phenylcycloheptanone |
| (E)-3-Nonen-2-one |
Electrophilic and Nucleophilic Activation Strategies for Alkenyl Boronic Acids in Organic Transformations
Alkenyl boronic acids, including this compound, possess a versatile and somewhat dualistic chemical nature. Their reactivity can be tuned, allowing them to act as either nucleophiles or electrophiles depending on the reaction conditions and the activating agents employed. rsc.org This ambiphilic character is central to their broad utility in organic synthesis, particularly in carbon-carbon bond-forming reactions like cross-coupling and conjugate additions. rsc.orgrsc.org The activation strategy determines the specific role the alkenyl boronic acid will play in a given transformation.
Nucleophilic Activation
The most common role of alkenyl boronic acids is that of a nucleophile, which is foundational to their use in Suzuki-Miyaura cross-coupling and conjugate addition reactions. rsc.orgsmolecule.combohrium.com However, in their neutral state, alkenyl boronic acids are only moderately nucleophilic. rsc.org To enhance their reactivity for addition to electrophilic partners like α,β-unsaturated carbonyl compounds or imines, specific activation strategies are required.
One primary method involves the use of a base or a Lewis basic activator, such as a fluoride (B91410) anion. researchgate.netnii.ac.jp For instance, cyanuric fluoride has been proven effective in activating alkenylboronic acids for 1,4-addition to α,β-unsaturated ketones, yielding γ,δ-unsaturated ketones. nii.ac.jp This activation is believed to proceed through the formation of a more nucleophilic "ate" complex. The reaction tolerates a variety of functional groups, although it can be sensitive to steric hindrance on the ketone substrate. nii.ac.jp Similarly, the formation of a tetracoordinate boronate salt, often facilitated by an adjacent hydroxyl group, can activate the boronic acid for addition to imines or iminium ions in reactions like the Petasis Borono-Mannich reaction. researchgate.net
Another powerful strategy for nucleophilic activation is carbolithiation. The treatment of an alkenylboronic acid ester, such as (1-phenylvinyl)boronic acid pinacol (B44631) ester, with a potent organolithium reagent like tert-butyllithium (B1211817) generates a highly nucleophilic α-boryl carbanion. thieme-connect.com This species can then readily participate in 1,4-additions to α,β-unsaturated carbonyl compounds or engage in Boron-Wittig reactions with aldehydes and ketones. thieme-connect.com
The table below summarizes key findings in the nucleophilic activation of alkenyl boronic acids for conjugate addition reactions.
| Activator/Catalyst | Electrophile | Alkenyl Boronic Acid/Ester | Product Type | Key Findings | Ref |
| Cyanuric Fluoride | α,β-Unsaturated Ketones | General Alkenylboronic Acids | γ,δ-Unsaturated Ketones | Effective for 1,4-addition; tolerates various functional groups but is sensitive to sterics. | nii.ac.jp |
| tert-Butyllithium | α,β-Unsaturated Carbonyls | (1-Phenylvinyl)boronic acid pinacol ester | 1,4-Adducts | Generates a potent α-phenylboryl carbanion nucleophile. | thieme-connect.com |
| Rhodium(I)/dppm catalyst | Aldehydes | General Alkenylboronates | anti-Homoallylic Alcohols | Alkenylboronates act as allylating agents with high diastereoselectivity. | researchgate.net |
| Thiourea Catalyst | γ-Hydroxyenones | General Alkenylboronic Acids | Chiral Conjugate Adducts | Achieves high enantioselectivity through combined carbonyl and boron activation. | rsc.org |
Electrophilic Activation
While typically viewed as nucleophiles, the olefinic double bond of an alkenyl boronic acid can also be rendered electrophilic, allowing it to accept nucleophiles while preserving the valuable boronic acid functionality for subsequent transformations. rsc.org This mode of reactivity is often achieved through transition-metal catalysis or the use of strong Lewis acids.
For example, the boryl group can activate the double bond toward the addition of an organozinc reagent. researchgate.net The addition of an allylic zinc reagent to an alkenylboronate leads to the formation of a gem-zincio/boryl species, which can be trapped by electrophiles. researchgate.net Similarly, rhodium-catalyzed reactions can induce a Michael-type addition of a nucleophile to the alkenyl boronic acid itself. rsc.org
Lewis acids like boron trifluoride (BF₃) can also promote reactions where the alkenyl boronic ester behaves as an electrophile. In a formal Heck-type reaction, alkenylboronic esters react with 2-ethoxyvinyltrifluoromethylketones under the influence of BF₃ via an addition-elimination pathway. rsc.org These strategies showcase the versatility of alkenyl boronic acids, allowing for their participation in a broader range of synthetic transformations beyond their classical nucleophilic role.
The following table details examples of the electrophilic activation of alkenyl boronic acids.
| Activator/Catalyst | Nucleophile | Alkenyl Boronic Acid/Ester | Intermediate/Product | Mechanism Highlight | Ref |
| Rh(I) Catalysis | Organometallic Reagents | General Alkenyl Boranes | Michael Adducts | The alkenyl borane (B79455) acts as the Michael acceptor. | rsc.org |
| Allylic Zinc Reagents | Itself acts as nucleophile | General Alkenylboronates | gem-Zinco/boryl species | The boryl group activates the olefin for nucleophilic attack. | researchgate.net |
| Boron Trifluoride (BF₃) | 2-Ethoxyvinyltrifluoromethylketones | General Alkenylboronic Esters | Alkadienyl trifluoromethylketones | Lewis acid-promoted addition-elimination pathway. | rsc.org |
This dual electrophilic and nucleophilic potential makes this compound and related alkenyl boronic acids powerful building blocks in the convergent synthesis of complex molecules. researchgate.net
The Role of this compound in Stereocontrolled Alkene Synthesis
This compound, a member of the versatile class of alkenyl boronic acids, serves as a valuable building block in organic synthesis for the creation of complex molecular architectures. Its utility is particularly pronounced in reactions designed to control the three-dimensional arrangement of atoms, or stereochemistry, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. This article explores the application of this specific boronic acid and its class in the stereoselective synthesis of highly substituted alkenes, the factors governing the stereochemical outcome of its transformations, and advanced strategies to achieve high levels of stereocontrol.
Applications in Organic Synthesis
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound, as an alkenyl boronic acid, is a competent coupling partner in these reactions.
In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction would result in the formation of a new carbon-carbon bond between the methylene (B1212753) carbon of the cyclohexylidenemethyl group and the carbon atom of the aryl or heteroaryl halide.
General Reaction:
This compound + Ar-X → (Cyclohexylidenemethyl)-Ar + B(OH)₂X
Where:
Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.
The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor.
A phosphine ligand (e.g., triphenylphosphine, SPhos, XPhos) is typically used to stabilize the palladium catalyst and facilitate the reaction.
A base (e.g., potassium carbonate, cesium carbonate, sodium hydroxide) is required to activate the boronic acid.
This methodology allows for the synthesis of a wide array of substituted styrenyl-type compounds with a cyclohexylidene moiety.
Role in the Synthesis of Biologically Active Molecules
While a direct, documented role of this compound in the synthesis of the analgesic drug Tapentadol is not found in the primary literature, boronic acids are crucial intermediates in many pharmaceutical syntheses. For instance, various syntheses of Tapentadol do employ a Suzuki-Miyaura coupling to introduce the key 3-methoxyphenyl (B12655295) group. This is typically achieved by coupling a suitable organic halide with 3-methoxyphenylboronic acid.
The utility of alkenyl boronic acids like this compound lies in their ability to participate in similar cross-coupling reactions to construct complex molecular frameworks found in a variety of biologically active compounds. The cyclohexylidene moiety itself is a structural motif present in some pharmacologically active molecules, and this compound represents a key reagent for its incorporation.
Catalytic Borylation Strategies for Alkenyl Boronates
Catalytic borylation reactions represent a direct and powerful approach for the formation of carbon-boron bonds on an alkene scaffold. These methods often utilize pre-functionalized alkenes, such as alkenyl halides or triflates, and a boron source in the presence of a catalyst.
Palladium-Catalyzed Miyaura Borylation of Alkenyl Halides and Triflate Derivatives
The palladium-catalyzed Miyaura borylation is a widely employed method for synthesizing 1-alkenylboronic acid pinacol (B44631) esters from 1-alkenyl halides or triflates. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This cross-coupling reaction typically involves bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. organic-chemistry.org The reaction proceeds with high yields and, crucially, with complete retention of the double bond's configuration. organic-chemistry.orgorganic-chemistry.org
A common catalytic system involves a palladium(II) catalyst, such as PdCl₂(PPh₃)₂, often in the presence of additional phosphine ligands. organic-chemistry.orgorganic-chemistry.org The choice of base is critical; while tertiary amines like triethylamine (B128534) are effective in some systems, bases like potassium phenoxide (KOPh) have been found to be particularly effective for the borylation of alkenyl halides and triflates in toluene (B28343) at moderate temperatures (e.g., 50°C). organic-chemistry.orgacs.org The use of potassium phenoxide helps to achieve high yields. organic-chemistry.orgorganic-chemistry.org This methodology has been successfully applied to a range of substrates, including cyclic alkenyl triflates. sci-hub.st The versatility of this reaction allows for a one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. organic-chemistry.org Recent improvements have focused on optimizing the base, with lipophilic bases like potassium 2-ethyl hexanoate (B1226103) enabling the reaction to proceed at lower temperatures (35 °C) and with reduced palladium loading. acs.org
| Substrate Type | Catalyst | Boron Source | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|---|
| 1-Alkenyl Halides/Triflates | PdCl₂(PPh₃)₂-2PPh₃ | Bis(pinacolato)diboron | KOPh | Toluene | High yield, complete retention of configuration. | organic-chemistry.orgorganic-chemistry.org |
| Aryl/Vinyl Bromides | PdCl₂(CH₃CN)₂ | Pinacol borane (B79455) | Et₃N | 1,4-Dioxane | Low catalyst loading, short reaction times. | nih.gov |
| Aryl Halides/Triflates | PdCl₂(dppf) | Pinacolborane | Et₃N | Dioxane | Mild conditions, tolerates various functional groups. | acs.org |
| Alkenyl Carboxylates | Pd(OAc)₂ / P(o-OMePh)₃ | Bis(pinacolato)diboron | Base-free | Various | C-O activation, base-free conditions. | chemrxiv.org |
Transition Metal-Free Approaches to Alkenyl Boronates
To circumvent the use of potentially toxic and costly transition metals, metal-free borylation methods have emerged as an environmentally benign alternative. bohrium.commdpi.com One prominent strategy involves the base-mediated boryl substitution of organohalides. rsc.org In this approach, a silylborane, in the presence of an alkali-metal alkoxide, reacts with functionalized aryl, heteroaryl, and alkenyl halides to produce the corresponding boronate esters. rsc.orgnih.gov This transformation proceeds with good to high yields and demonstrates significant functional group compatibility and tolerance to steric hindrance. rsc.org Notably, the borylation of both (E)- and (Z)-alkenyl halides occurs smoothly with retention of the original alkene geometry. rsc.org Mechanistic studies suggest that this reaction proceeds through a carbanion-mediated pathway rather than a radical process or one involving transition-metal contamination. rsc.orgnih.gov
Another major class of metal-free borylation involves the activation of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), with a Lewis base. bohrium.commdpi.com Bases like N-heterocyclic carbenes (NHCs), phosphines, or alkoxides can form an adduct with the diboron reagent, generating a nucleophilic boryl species that can then react with unsaturated compounds like alkynes and alkenes. mdpi.com These methods are valued for their high selectivity and tolerance of various functional groups. bohrium.comresearchgate.net
| Method | Boron Source | Activator/Reagent | Substrate | Key Features | Reference |
|---|---|---|---|---|---|
| Base-mediated Boryl Substitution | Silylborane | Alkali-metal alkoxide | Alkenyl Halides | Retention of configuration; good functional group tolerance. | rsc.org |
| Lewis Base Catalysis | Bis(pinacolato)diboron | N-Heterocyclic Carbene (NHC) | Alkynes, Alkenes | Generates nucleophilic boryl species; avoids heavy metals. | mdpi.com |
| Carboxylic Acid Catalysis | Pinacolborane | Carboxylic Acids | Alkynes | Exclusive regio- and stereoselectivity for alkenyl diboronates/monoboronates. | organic-chemistry.org |
| Base-Catalyzed Hydroboration | Pinacol borane | Base (e.g., KOtBu) | Alkenes | Effective for styrenes; high temperature conditions. | rsc.org |
Hydroboration and Carboboration Techniques for Stereodefined Alkenyl Boronic Acid Precursors
Hydroboration and carboboration are fundamental transformations for the stereocontrolled synthesis of alkenyl boronic acids and esters, starting from simple alkynes. These methods allow for precise control over the geometry of the resulting double bond.
Stereoselective Hydroboration of Alkynes to Alkenyl Boronates
The catalytic hydroboration of alkynes is a powerful and atom-economical method for creating vinylboronates. chemrxiv.org The reaction typically involves the syn-addition of a B-H bond across the triple bond, leading to (E)-vinylboronate esters with high stereoselectivity. chemrxiv.orgresearchgate.net A variety of catalytic systems have been developed to achieve this transformation with high regioselectivity, favoring the anti-Markovnikov product. rsc.org
Catalysts based on platinum, such as a PtCl₂/XPhos system, have been shown to be effective for the hydroboration of unactivated terminal alkynes, providing excellent yields and regioselectivity for (E)-vinylboronates. chemistryviews.org Silver-catalyzed systems, using AgSbF₆, also promote the anti-Markovnikov addition of pinacolborane (HBpin) to terminal alkynes at room temperature. rsc.orgresearchgate.net Furthermore, transition-metal-free hydroboration can be achieved using catalysts like sodium triethylborohydride (NaHBEt₃), which selectively produces (E)-vinylboronate esters from both aromatic and aliphatic alkynes. chemrxiv.orgchemrxiv.org While E-isomers are the common products of syn-hydroboration, methods for synthesizing cis-alkenyl pinacolboronates (precursors to Z-isomers) have also been developed. One such approach involves the hydroboration of an alkynyl pinacolboronate with dicyclohexylborane, followed by a chemoselective protodeboronation step using acetic acid. organic-chemistry.org
| Catalytic System | Substrate | Product Stereochemistry | Key Features | Reference |
|---|---|---|---|---|
| PtCl₂/XPhos/Et₃SiH | Terminal Alkynes | (E)-Vinylboronates | Operationally simple, broad functional group tolerance. | chemistryviews.org |
| AgSbF₆ | Terminal Alkynes | (E)-Vinylboronates | Room temperature, solvent-free conditions. | rsc.orgresearchgate.net |
| NaHBEt₃ (metal-free) | Terminal Alkynes | (E)-Vinylboronates | High selectivity for (E)-isomers. | chemrxiv.orgchemrxiv.org |
| Dicyclohexylborane then Acetic Acid | Alkynyl Pinacolboronates | cis-Alkenyl Pinacolboronates | Stereoselective reduction followed by protodeboronation. | organic-chemistry.org |
| MnBr₂ (ligand-free) | Terminal Alkynes | (E)-Alkenylboronates | High chemo- and regioselectivity. | nih.gov |
Carboalumination and Subsequent Transmetalation in Alkenyl Boronic Ester Synthesis
For the synthesis of more substituted alkenyl boronates, particularly trisubstituted ones, a combination of carboalumination and transmetalation is highly effective. nih.gov This one-pot protocol begins with the well-established zirconium-catalyzed carboalumination of terminal alkynes. acs.org The resulting alkenylalane intermediate undergoes an in situ transmetalation with an isopropyl-protected pinacolborane (i-PrOBpin), yielding the desired trisubstituted alkenyl boronic ester. organic-chemistry.orgnih.govacs.org This method is noted for its operational simplicity, scalability, and excellent regio- and stereoselectivity. nih.govacs.orgbris.ac.uk
A related set of transformations that achieve carboboration is the Zweifel olefination. nih.gov In its classic form, an alkenyl borane (from alkyne hydroboration) is treated with a base and iodine to form a new C-C bond, yielding a stereodefined alkene. nih.gov Modern variations utilize stable boronic esters. nih.govresearchgate.net For example, an organolithium or organocerium reagent is added to a vinyl boronic ester, forming a boronate complex. nih.govresearchgate.net Subsequent reaction with an electrophile like iodine induces a 1,2-migration and elimination to produce a di- or trisubstituted alkene with high stereocontrol, typically yielding the Z-alkene. nih.govresearchgate.net This method represents a powerful, transition-metal-free approach to complex alkenes. nih.gov
| Method | Key Reagents | Intermediate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Carboalumination/Transmetalation | Zr catalyst, AlMe₃, i-PrOBpin | Alkenylalane | Trisubstituted Alkenyl Boronic Ester | High regio- and stereoselectivity; scalable. | nih.govacs.org |
| Zweifel Olefination (Matteson) | Vinyl Boronic Ester, Organolithium, I₂ | β-iodoboronic ester | (Z)-Alkene | Stereospecific conversion of boronic esters to alkenes. | researchgate.net |
| Zweifel Olefination (Evans) | Alkyl Boronic Ester, Vinyllithium, I₂ | Vinyl boronate complex | (Z)-Alkene | High stereoselectivity (>96:4 Z/E). | nih.govresearchgate.net |
| Zweifel Olefination (Didier) | Alkenyl Boronic Ester, Organocerium reagent | Organocerium boronate complex | Stereodefined Alkene | Catalyst-free; compensates for functional group sensitivity. | researchgate.net |
Functional Group Tolerant Routes to Alkenyl Boronic Acids
A critical aspect of modern synthetic methods is their compatibility with a wide array of functional groups, which minimizes the need for protecting group strategies. Many of the advanced methodologies for preparing alkenyl boronic acids exhibit excellent functional group tolerance.
Palladium-catalyzed borylation reactions, for instance, are known to be compatible with functionalities such as esters, ketones, and nitriles. acs.org The boryl-Heck reaction, a variant for direct borylation of alkenes, tolerates electron-rich groups like anisoles, anilines, and electron-deficient styrenes, as well as heterocyclic substrates like thiophenes. nih.gov
Transition-metal-free methods also offer broad compatibility. The base-mediated borylation of organohalides using silylboranes shows good functional group compatibility. rsc.org Similarly, Lewis base-catalyzed borylations of unsaturated compounds can proceed in the presence of various functionalities. bohrium.commdpi.com
Hydroboration techniques have also been optimized for functional group tolerance. The platinum-catalyzed hydroboration of terminal alkynes works well in the presence of silyl (B83357) ethers, benzyl (B1604629) ethers, acyl esters, acetals, sulfones, and even reducible groups like nitro and sulfonate esters. chemistryviews.org Manganese-catalyzed hydroboration is resilient to halides, ethers, silyl groups, and thiophenyl moieties. nih.gov A procedure for preparing free (E)-1-alkenylboronic acids via hydroboration and a specialized workup allows for the isolation of products bearing functionalities like aldehydes and alkoxycarbonyl groups. tandfonline.comtandfonline.com
| Synthetic Method | Tolerated Functional Groups | Reference |
|---|---|---|
| Pd-Catalyzed Miyaura Borylation | Carbonyls, cyano, nitro groups. | acs.org |
| Pd-Catalyzed Boryl-Heck Reaction | Anisoles, anilines, electron-deficient styrenes, thiophenes. | nih.gov |
| Transition-Metal-Free Boryl Substitution | General high functional group compatibility. | rsc.org |
| Pt-Catalyzed Hydroboration | Silyl ethers, benzyl ethers, esters, acetals, sulfones, nitro groups. | chemistryviews.org |
| Mn-Catalyzed Hydroboration | Halides, ether, alkenyl, silyl, and thiophenyl groups. | nih.gov |
| Hydroboration with Diisopinocampheylborane | Aldehydes, alkoxycarbonyl groups (after specific workup). | tandfonline.comtandfonline.com |
Advanced Spectroscopic Characterization and Computational Chemistry of Alkenyl Boronic Acids
Spectroscopic Analysis for Structural and Electronic Properties
Spectroscopy is a cornerstone in the characterization of boronic acids, offering non-destructive analysis of their molecular and electronic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Boron-Containing Species
NMR spectroscopy is arguably the most powerful tool for the structural analysis of boronic acids in solution. By examining the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within the molecule.
11B NMR spectroscopy is uniquely suited for probing the environment of the boron atom. nsf.gov Boron has two NMR-active isotopes, 10B and 11B, with 11B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. nsf.gov
The chemical shift (δ) in 11B NMR is highly indicative of the boron atom's coordination number and hybridization state. For (Cyclohexylidenemethyl)boronic acid, the boron atom is trigonal and sp²-hybridized, existing in equilibrium with its boroxine (B1236090) (a cyclic anhydride). This sp² hybridization results in a characteristic downfield chemical shift. The 11B NMR resonance for tricoordinate boronic acids and their esters typically appears in the range of δ +25 to +35 ppm. acs.org The cyclic anhydrides, known as boroxines, are generally observed at a slightly lower field, around δ +33 ppm. sdsu.edu The presence of π-donating groups, like the vinyl group in this case, can shift the resonance upfield compared to alkylboranes due to π-interactions between the carbon and boron p-orbitals. sdsu.edu The addition of a Lewis base or the use of a coordinating solvent can lead to the formation of a tetracoordinate, sp³-hybridized boronate species, which would result in a significant upfield shift in the 11B NMR spectrum. nsf.govacs.org
Table 1: Typical 11B NMR Chemical Shifts for Boronic Acid Species
| Boron Species | Hybridization | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| Alkenyl Boronic Acid | sp² | +27 to +33 |
| Boroxine (Anhydride) | sp² | ~+33 |
| Boronate Ester | sp² | +25 to +35 |
| Tetracoordinate Borate | sp³ | +10 to -130 |
In the 1H NMR spectrum, the vinylic proton (=CH-B) is expected to appear as a singlet in the olefinic region. For a related polymer, poly[3-(cyclohexylidenemethyl)-thiophene], this proton appears at approximately δ 6.29 ppm. tandfonline.com The protons on the cyclohexyl ring would present as multiplets in the aliphatic region, typically between δ 1.5 and 2.6 ppm. tandfonline.com The two hydroxyl protons on the boronic acid group are often broad and may exchange with solvent, making them difficult to observe or appear over a wide chemical shift range (δ 4-6 ppm or higher), depending on the solvent and concentration. ucl.ac.uk
In the 13C NMR spectrum, the carbon atoms of the cyclohexylidene group are expected in the aliphatic region (δ 20-55 ppm). oregonstate.eduwisc.edu The sp²-hybridized vinylic carbons would resonate further downfield. The carbon atom directly bonded to the boron (C-B) often shows a broad signal due to quadrupolar relaxation of the attached 11B nucleus. acs.org The chemical shift for this carbon in alkenyl boronic esters is typically found in the range of δ 120-160 ppm. oregonstate.edu
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Group | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |
|---|---|---|---|
| Vinylic | ¹H | 6.0 - 6.5 | s |
| Cyclohexyl (allylic) | ¹H | 2.2 - 2.6 | m |
| Cyclohexyl (other) | ¹H | 1.5 - 1.8 | m |
| Boronic Acid (-OH) | ¹H | 4.0 - 7.0 | br s |
| Vinylic (C=) | ¹³C | 140 - 150 | |
| Vinylic (-C-B) | ¹³C | 120 - 135 (broad) | |
| Cyclohexyl | ¹³C | 25 - 40 |
Note: These are predicted values based on analogous compounds and general NMR data.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides information on the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydrogen-bonded hydroxyl groups of the boronic acid. The B-O stretching vibration typically appears as a strong band between 1300 and 1400 cm⁻¹. The C=C stretching vibration of the alkenyl group is expected around 1630-1640 cm⁻¹. tandfonline.comresearchgate.net The C-H stretching vibrations of the cyclohexyl and vinylic groups would be observed in the 2850-3100 cm⁻¹ range. tandfonline.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| B-OH | O-H stretch (broad) | 3200 - 3600 |
| C-H (sp³) | C-H stretch | 2850 - 3000 |
| C=C | C=C stretch | 1630 - 1640 |
| B-O | B-O stretch | 1300 - 1400 |
Theoretical and Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the properties and reactivity of organoboron compounds. nih.govresearchgate.net These theoretical approaches allow for the calculation of molecular geometries, electronic structures (such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies), and the potential energy surfaces of chemical reactions. nih.gov
For alkenyl boronic acids, DFT calculations can:
Predict and confirm spectroscopic data: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. acs.org
Elucidate reaction mechanisms: Computational studies have been used to detail the mechanisms of reactions involving alkenyl boronic acids, such as homologation and cross-coupling reactions. acs.orgrsc.org These studies can identify transition states and intermediates, providing insight into reaction stereoselectivity and kinetics. nih.gov
Analyze electronic properties: The calculation of HOMO-LUMO gaps provides information about the electronic transitions and chemical reactivity of the molecule. For instance, the LUMO energies of various organoboron intermediates have been correlated with their reactivity. nih.gov
Investigate structural stability: DFT can be used to determine the relative stabilities of different conformers or isomers, as well as the structure of boronic acid dimers and boroxines.
These computational models provide a molecular-level understanding that complements experimental findings, guiding the design of new catalysts and synthetic methodologies for this important class of compounds. acs.orgrsc.org
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms and reactivity of alkenylboronic acids, including this compound. These computational studies provide detailed insights into the electronic structure, transition states, and potential energy surfaces of reactions involving these versatile reagents.
DFT calculations have been instrumental in understanding the homologation of alkenylboronic acids. For instance, in the asymmetric homologation of alkenylboronic acids with CF3-diazomethane catalyzed by BINOL, DFT studies revealed a complex mechanism. nih.govacs.org The reaction proceeds through a chiral BINOL ester of the alkenylboronic acid. The calculations highlighted the crucial role of an aliphatic alcohol additive in the formation of the key chiral alkenylboronate intermediate. nih.govacs.org The stereochemical outcome of the reaction is primarily dictated by steric repulsion between the trifluoromethyl group of the diazomethane (B1218177) and the substituents on the BINOL catalyst. nih.govacs.org
Furthermore, DFT has been applied to investigate the reactivity of alkenylboronic acids in cycloaddition reactions. In the Diels-Alder reaction of vinylboronic acid pinacol (B44631) ester with cyclopentadiene, DFT calculations using the M06-2X functional have been employed to analyze the reaction's energetics and stereoselectivity. conicet.gov.ar The distortion/interaction-activation strain model, a tool often used in conjunction with DFT, has provided a rationale for the observed experimental outcomes. conicet.gov.ar This analysis suggests that the reactivity of vinylboronic acid derivatives in such cycloadditions is influenced by a delicate balance of steric and electronic effects, including the distortion energy of the reactants and the interaction energy in the transition state. conicet.gov.ar
The protodeboronation of arylboronic acids, a potential side reaction, has also been studied using DFT. These studies propose an intermolecular metathesis mechanism that proceeds through a four-membered ring transition state. rsc.org The electronic nature of the substituents on the aryl ring was found to significantly influence the reaction rate, a finding supported by Natural Bond Orbital (NBO) analysis. rsc.org While this study focuses on arylboronic acids, the fundamental insights into the C-B bond cleavage are relevant to alkenylboronic acids like this compound.
Table 1: Representative DFT-Calculated Parameters for Alkenylboronic Acid Reactions
| Parameter | Description | Typical Value/Finding |
| Activation Energy (Homologation) | The energy barrier for the rate-determining step in the asymmetric homologation of alkenylboronic acids. | Varies depending on the specific substrates and catalyst, but calculations help in rationalizing enantioselectivity. nih.govacs.org |
| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate. | For Diels-Alder reactions, DFT can predict whether the endo or exo transition state is favored. conicet.gov.ar |
| Distortion Energy | The energy required to deform the reactants into their transition state geometries. | A key factor in determining the reactivity of alkenylboronic acids in cycloadditions. conicet.gov.ar |
| Interaction Energy | The stabilizing energy from the interaction of the distorted reactants in the transition state. | Helps to explain the relative reactivity of different dienophiles. conicet.gov.ar |
Frontier Molecular Orbital (FMO) Analysis of Alkenyl Boronic Acids
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules, including alkenyl boronic acids like this compound. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
In the context of alkenyl boronic acids, FMO analysis is particularly insightful for understanding their behavior in cycloaddition reactions. The energies and symmetries of the HOMO and LUMO of the alkenyl boronic acid and the reacting partner (e.g., a diene in a Diels-Alder reaction) determine the feasibility and stereochemical outcome of the reaction. A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile generally leads to a more favorable interaction and a faster reaction. nih.gov
For vinylboronic acids, the dominant frontier orbital interaction in cycloadditions is often the interaction between the HOMO of the diene and the LUMO of the vinylboronic acid (a normal-electron-demand Diels-Alder reaction). However, the nature of the substituents on both the diene and the dienophile can alter this relationship.
Computational studies have shown that the conversion of a vinylboronic acid to its corresponding vinylboronate anion significantly impacts its FMOs. nih.govacs.org The boronate anion is more electron-rich, leading to a higher energy HOMO compared to the neutral boronic acid. nih.govacs.org This elevated HOMO energy reduces the HOMO-LUMO gap in reactions with electron-deficient partners, thereby enhancing the reaction rate. nih.govacs.org This principle is crucial in understanding base- or coordination-assisted reactions involving alkenyl boronic acids.
Table 2: Representative FMO Energies for Vinylboronic Acid and Related Species
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Vinylboronic Acid | Varies with computational method, e.g., ~ -10.65 eV | Varies with computational method | Dependent on HOMO/LUMO values |
| Vinylboronate Anion | Higher (more reactive nucleophile) than the corresponding acid. nih.govacs.org | Generally higher than the corresponding acid. | Smaller gap with electrophile LUMOs. nih.govacs.org |
| Ethene | Typically around -10.5 eV | Typically around 1.5 eV | ~12.0 eV |
| Methylvinylether | Higher than ethene due to the electron-donating methoxy (B1213986) group. | Higher than ethene. | Smaller than ethene. |
Note: The exact values can vary significantly depending on the level of theory and basis set used in the calculations. The trends, however, are generally consistent.
The reactivity of alkenylboronic acids can also be correlated with the energy of their LUMO. In the context of homologation reactions with diazomethane derivatives, a good correlation has been found between the LUMO energies of various organoboron intermediates and their reactivity towards 1,2-migratory insertion, indicating that a lower LUMO energy corresponds to a more reactive electrophile. nih.gov
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Investigations
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are powerful computational tools that provide deeper insights into the electronic structure and reactivity of molecules like this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.denumberanalytics.com This method allows for a quantitative description of bonding interactions, charge distribution, and hyperconjugative interactions.
For boronic acids, NBO analysis can elucidate the nature of the carbon-boron bond and the interactions of the boronic acid moiety with the rest of the molecule. For instance, in a study on the protodeboronation of arylboronic acids, NBO analysis was used to calculate the natural atomic charges on the boron-bonded carbon atom. rsc.org The results showed that this carbon is more electron-rich in arylboronic acids with electron-donating groups, making it more susceptible to electrophilic attack and thus explaining the observed reactivity trends. rsc.org This type of analysis is directly applicable to this compound to understand how the cyclohexylidene group influences the electronic character of the C-B bond.
NBO analysis also quantifies donor-acceptor interactions, such as hyperconjugation. These interactions can be crucial in stabilizing certain conformations or transition states. For example, the interaction between filled bonding orbitals and empty antibonding orbitals can be analyzed to understand the delocalization of electron density within the molecule.
Molecular Electrostatic Potential (MEP) Investigations
The Molecular Electrostatic Potential (MEP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netlongdom.org Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
For boronic acids, the MEP map typically shows a region of high positive potential around the acidic protons of the hydroxyl groups and a region of negative potential associated with the oxygen atoms. longdom.orgsemanticscholar.org The boron atom itself, being a Lewis acid, is an electrophilic center. The specific shape and values of the MEP for this compound would be influenced by the electron-donating or -withdrawing nature of the cyclohexylidene group.
In studies of substituted phenylboronic acids, MEP analysis has been used to visualize how different functional groups on the phenyl ring alter the electrostatic potential across the molecule, thereby influencing its reactivity and intermolecular interactions. longdom.orgsemanticscholar.org For example, an electron-withdrawing group would be expected to increase the positive potential around the boron atom, enhancing its Lewis acidity.
Table 3: Summary of NBO and MEP Analysis Findings for Boronic Acids
| Analysis Type | Information Provided | Relevance to this compound |
| NBO | - Atomic charges- Hybridization of orbitals- Donor-acceptor interactions (hyperconjugation) | - Quantifies the electronic effect of the cyclohexylidene group on the C-B bond.- Provides insight into the stability of different conformers. |
| MEP | - Identification of electrophilic and nucleophilic sites.- Visualization of charge distribution. | - Predicts sites for chemical reactions (e.g., where a nucleophile or electrophile would attack).- Helps to understand intermolecular interactions. |
Together, NBO and MEP analyses provide a detailed and intuitive picture of the electronic landscape of this compound, complementing the energetic and orbital-based insights from DFT and FMO studies.
Emerging Directions and Future Research Perspectives in Alkenyl Boronic Acid Research
Development of Novel Catalytic Systems for Alkenyl Boronic Acid Reactions
The evolution of catalysis is central to unlocking the full potential of alkenyl boronic acids. While traditional palladium-catalyzed cross-coupling reactions are well-established, current research emphasizes the creation of more sustainable, efficient, and selective catalytic methods.
Key areas of development include:
First-Row Transition Metal Catalysis: There is a significant shift towards using earth-abundant and less toxic metals like cobalt, nickel, and copper. rsc.orgresearchgate.net Cobalt-catalyzed systems have shown high efficiency in [2+2] cycloadditions and enantioselective ring-opening reactions. rsc.org Nickel catalysis has been effectively employed in oxidative Heck reactions, while copper(I) catalytic systems are proving useful for the carboxylation of alkenyl boronic acids. rsc.orgresearchgate.net
Organocatalysis: Metal-free catalytic systems are gaining prominence. Chiral phosphoric acids, for example, have been used to catalyze cycloaddition reactions involving alkenyl boronic acids. rsc.org Similarly, organocatalysts like BINOL derivatives are being used for the asymmetric homologation of alkenylboronic acids, allowing for the synthesis of valuable chiral organoboron reagents. acs.orgnih.gov
Boronic Acid Self-Catalysis: An intriguing area of research involves the use of boronic acids themselves as catalysts. Arylboronic acids can catalyze dehydrative C-C bond-forming reactions, such as the alkylation and allylation of various carbon nucleophiles using benzylic alcohols as electrophiles. researchgate.netbath.ac.uk This approach avoids the need for strong acids and expands the scope of reactions promoted by these readily available compounds. bath.ac.uk
Future progress in this area is anticipated to come from the exploration of electrosynthesis and advanced computational methods like Density Functional Theory (DFT) studies, which can provide deeper mechanistic insights to guide the design of next-generation catalysts. rsc.org
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Cobalt (Co) | [2+2] Cycloaddition, Enantioselective Ring-Opening | High efficiency and selectivity under mild conditions. | rsc.org |
| Nickel (Ni) | Oxidative Heck Reaction | Facilitates stereoselective assembly of complex amines. | rsc.org |
| Copper (Cu) | Carboxylation with CO2 | Simple and efficient for producing α,β-unsaturated carboxylic acids. | researchgate.net |
| Phosphoric Acids (Organocatalyst) | Cycloadditions | Metal-free, exploits the alkene moiety as a C2 synthon. | rsc.org |
| BINOL Derivatives (Organocatalyst) | Asymmetric Homologation | High enantioselectivity in the synthesis of chiral boronic acids. | acs.orgnih.gov |
| Arylboronic Acids (Self-Catalysis) | Dehydrative C-Alkylation and Allylation | Avoids strong acids, uses tractable and widely available catalysts. | researchgate.netbath.ac.uk |
Advanced Applications in Complex Molecular Architecture Synthesis
Alkenyl boronic acids are indispensable building blocks for the construction of complex organic molecules that are of interest in pharmaceuticals and materials science. nih.govnbinno.com Their unique reactivity allows for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for modern organic synthesis.
Recent advancements in synthetic applications include:
Synthesis of Chiral Structures: Novel catalytic methods have enabled the synthesis of highly valuable, polysubstituted chiral molecules. For instance, a nickel-catalyzed oxidative Heck reaction strategy has been developed for the stereoselective assembly of complex cyclopropylamines. rsc.org Another one-pot method allows for the preparation of enantioenriched secondary allylic alcohols from terminal alkynes and aldehydes via alkenylboron reagents, achieving high enantioselectivities. acs.org
Construction of Unsaturated Carboxylic Acids: The direct carboxylation of alkenyl boronic acids and their esters using carbon dioxide has emerged as a powerful technique. researchgate.net This method, often catalyzed by simple copper salts, provides efficient access to α,β-unsaturated carboxylic acids, which are important structural motifs in many biologically active compounds. researchgate.net
Multicomponent Reactions: Boric acid has been shown to be an effective catalyst for multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov These reactions take advantage of the ability of boron to activate substrates and facilitate bond formation under mild, often aqueous, conditions. nih.gov
Synthesis of Cinnamaldehydes: The oxidative Heck reaction has been successfully applied to the reaction of acrolein with various arylboronic acids to produce cinnamaldehydes. diva-portal.org Despite the volatile nature of acrolein, this method provides good yields and serves as a crucial step in the synthesis of more complex drug analogues. diva-portal.org
| Complex Molecule Synthesized | Synthetic Method | Significance | Reference |
|---|---|---|---|
| Polysubstituted Chiral Cyclopropylamines | Ni-catalyzed Oxidative Heck Reaction | Cyclopropylamine functionalities are found in various drugs and drug candidates. | rsc.org |
| Enantioenriched Secondary Allylic Alcohols | Hydroboration and Catalytic Aldehyde Addition | Provides a practical one-pot method with high enantioselectivities (up to 94% ee). | acs.org |
| α,β-Unsaturated Carboxylic Acids | Cu-catalyzed Carboxylation with CO2 | Offers a simple and efficient route to important carboxylic acid derivatives. | researchgate.net |
| Isotetronic Acids | Boron-catalyzed Direct Aldol Reaction | Efficient synthesis in water by taking advantage of bidentate binding to the catalyst. | nih.gov |
| (E)-Cinnamaldehydes | Oxidative Heck Reaction | Serves as a key starting material for α-aryl substituted fosmidomycin analogues. | diva-portal.org |
Interdisciplinary Research Integrating Alkenyl Boronic Acid Methodologies
The unique properties of the boronic acid functional group have propelled its integration into diverse scientific disciplines beyond traditional organic synthesis. This interdisciplinary approach is creating novel solutions in medicine, biology, and materials science.
Medicinal Chemistry and Chemical Biology: Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like carbohydrates. researchgate.net This property is exploited in the design of:
Enzyme Inhibitors: Boronic acids serve as transition-state inhibitors for various enzymes, particularly serine proteases. nih.gov The commercially available anticancer drug Bortezomib, a dipeptidyl boronic acid, is a prime example. nih.gov
Biosensors: The interaction with sugars makes boronic acids ideal for developing sensors for glucose and other carbohydrates. mdpi.com
Designer Enzymes: By genetically encoding the non-canonical amino acid p-boronophenylalanine, researchers have created artificial enzymes where the boronic acid acts as a catalytic group, opening new avenues for biocatalysis. rug.nl
Materials Science and Polymer Chemistry: The dynamic covalent chemistry of boronic acids is being leveraged to create advanced materials with responsive properties. Boronic acid-containing polymers are used in:
Self-Healing Hydrogels: These materials can repair themselves through the reversible formation and cleavage of boronate ester crosslinks.
Drug Delivery Systems: Polymers functionalized with boronic acids can be designed to release therapeutic agents in response to specific stimuli, such as changes in pH or glucose concentration. researchgate.net
Functional Nanostructures: The functionalization of nanomaterials with boronic acids allows for targeted binding and sensing applications. mdpi.com
The continued collaboration between synthetic chemists, biologists, and materials scientists is expected to further expand the horizon of boronic acid chemistry, leading to innovations in targeted therapeutics, advanced diagnostics, and smart materials.
Q & A
Q. What are reliable methods to synthesize (Cyclohexylidenemethyl)boronic acid derivatives while minimizing undesired trimerization?
To prevent trimerization (boroxine formation) during synthesis, derivatize the boronic acid with diols (e.g., pinacol) to form stable cyclic esters. This approach eliminates dehydration artifacts and simplifies purification. For complex derivatives, Huisgen cycloaddition ("click chemistry") can introduce boronic acid moieties into biomolecules like DNA or peptides, as demonstrated in enzymatic polymerization workflows .
Q. Which analytical techniques are most effective for characterizing boronic acid-containing compounds?
- MALDI-MS with derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for on-plate esterification, enabling clear detection of peptide boronic acids without trimerization interference .
- LC-MS/MS in MRM mode : For underivatized boronic acids, triple quadrupole LC-MS/MS provides high sensitivity (detection limits <1 ppm) and selectivity, validated for mutagenic impurity quantification in pharmaceuticals .
Q. How can researchers overcome challenges in detecting boronic acids via mass spectrometry?
Employ in situ esterification with diols (e.g., DHB) to stabilize boronic acids as esters. This eliminates dehydration byproducts and enhances ionization efficiency in MALDI-MS. For small molecules, ammonia chemical ionization (CI) or boronic ester derivatization improves spectral clarity .
Advanced Research Questions
Q. How to resolve contradictory data in glycoprotein binding studies involving boronic acid-functionalized surfaces?
Secondary interactions (e.g., hydrophobic or electrostatic forces) can skew apparent binding affinities. To isolate specific boronic acid-diol interactions:
- Use SPR spectroscopy with controlled buffer systems (e.g., borate buffer at pH 8.5) to disrupt non-specific binding .
- Compare binding kinetics under varying ionic strengths to identify and mitigate interference .
Q. What experimental designs differentiate boronic acid-mediated anticancer mechanisms (e.g., proteasome inhibition vs. tubulin targeting)?
- Proteasome inhibition : Measure chymotrypsin-like activity in cell lysates using fluorogenic substrates (e.g., Suc-LLVY-AMC) and compare IC₅₀ values against reference inhibitors like bortezomib .
- Tubulin polymerization assays : Monitor microtubule assembly in vitro via turbidity (340 nm) and validate apoptosis induction via FACScan analysis of DNA fragmentation .
Q. How to optimize boronic acid-based glucose sensors for real-time monitoring?
Balance thermodynamic affinity and kinetic response by:
- Selecting arylboronic acids with kon >10³ M⁻¹s⁻¹ (e.g., isoquinolinyl derivatives) for rapid equilibration .
- Incorporating fluorogenic reporters (e.g., Alizarin Red S) to transduce binding events into optical signals, ensuring pH stability near physiological conditions .
Q. What computational strategies enable rational design of boronic acid derivatives for selective diol recognition?
Q. How to integrate photoresponsive boronic acids into dynamic covalent hydrogels?
Design azobenzene-boronic acid conjugates where E→Z isomerization (triggered by 450 nm light) enhances diol binding affinity by >20-fold. Crosslink these with polyols (e.g., PEG-diol) to create light-tunable hydrogels for drug delivery or tissue engineering .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
